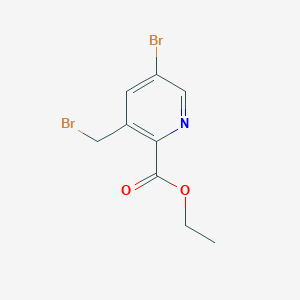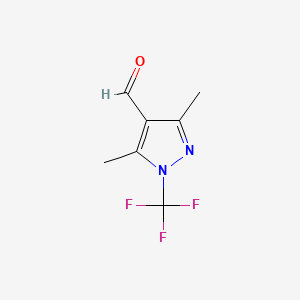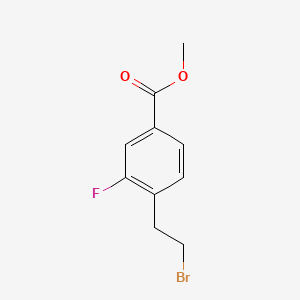
3-Ethenylpyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylpyrrolidin-3-ol hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring with an ethenyl group and a hydroxyl group attached to it. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated pyrrolidine derivative reacts with an alkene in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Alkyl halides, acid chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of ethers and esters.
Wissenschaftliche Forschungsanwendungen
3-Ethenylpyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Ethenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethynylpyrrolidin-3-ol hydrochloride
- 3-Methylpyrrolidin-3-ol hydrochloride
- 3-Phenylpyrrolidin-3-ol hydrochloride
Uniqueness
3-Ethenylpyrrolidin-3-ol hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C6H12ClNO |
|---|---|
Molekulargewicht |
149.62 g/mol |
IUPAC-Name |
3-ethenylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6(8)3-4-7-5-6;/h2,7-8H,1,3-5H2;1H |
InChI-Schlüssel |
KHNPIXKRHFNLKI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCNC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)










![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
